molecular formula C19H24N2O4 B560204 (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B560204
M. Wt: 344.4 g/mol
InChI Key: DXUZZRDHJMOLTN-MRYVXRNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

SDZ SER 082 fumarate undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur, but specific reagents and conditions are not extensively covered.

    Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include standard laboratory chemicals and controlled environments to ensure the stability and integrity of the compound .

Scientific Research Applications

SDZ SER 082 fumarate has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine receptors.

    Biology: The compound is studied for its effects on the central nervous system and its potential therapeutic applications.

    Medicine: Research focuses on its potential use in treating depression and other neurological conditions.

Comparison with Similar Compounds

SDZ SER 082 fumarate is unique due to its selective antagonism of 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Similar compounds include:

    Ketanserin: A selective antagonist for 5-hydroxytryptamine 2A receptors.

    Ritanserin: Another selective antagonist for 5-hydroxytryptamine 2A receptors.

    SB-200646: A selective antagonist for 5-hydroxytryptamine 2B receptors.

These compounds share similar receptor targets but differ in their selectivity and affinity for various 5-hydroxytryptamine receptor subtypes .

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZZRDHJMOLTN-MRYVXRNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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